Acetic acid--propane-1,3-diamine (1/1)
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Overview
Description
Acetic acid–propane-1,3-diamine (1/1) is a chemical compound formed by the combination of acetic acid and propane-1,3-diamine in a 1:1 molar ratio. Propane-1,3-diamine, also known as 1,3-diaminopropane, is a diamine with the formula C₃H₁₀N₂. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diaminopropane can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,3-diaminopropane often involves large-scale chemical processes that optimize yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diaminopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives of 1,3-diaminopropane .
Scientific Research Applications
1,3-Diaminopropane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-diaminopropane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in polyamine metabolism, affecting cellular functions and processes. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: An isomer of 1,3-diaminopropane with similar chemical properties but different structural arrangement.
Ethylenediamine: A diamine with two amino groups attached to adjacent carbon atoms, used in similar applications.
Tetramethylethylenediamine (TMEDA): A diamine with methyl groups attached to the nitrogen atoms, used as a ligand in coordination chemistry.
Uniqueness
1,3-Diaminopropane is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and derivatives makes it valuable in various fields of research and industry .
Properties
CAS No. |
63085-03-0 |
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Molecular Formula |
C5H14N2O2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
acetic acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.C2H4O2/c4-2-1-3-5;1-2(3)4/h1-5H2;1H3,(H,3,4) |
InChI Key |
IMRRMQNFOBHTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CN)CN |
Origin of Product |
United States |
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